molecular formula C16H16N2O2S2 B2355811 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-59-5

2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2355811
CAS No.: 868216-59-5
M. Wt: 332.44
InChI Key: LBTHINNXZFBFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a dihydroimidazole ring, with a benzylsulfanyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the reaction of benzenesulfonyl chloride with a suitable dihydroimidazole precursor in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphorus pentachloride, sodium hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonyl derivatives such as benzenesulfonic acid and its esters . Compared to these compounds, 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole has a unique combination of a dihydroimidazole ring and a benzylsulfanyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for specialized applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various fields of science and industry. Its unique structure and reactivity make it an important subject for ongoing research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-22(20,15-9-5-2-6-10-15)18-12-11-17-16(18)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTHINNXZFBFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.